molecular formula C12H17ClN2O2 B14547494 4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-27-3

4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole

Cat. No.: B14547494
CAS No.: 62294-27-3
M. Wt: 256.73 g/mol
InChI Key: GMFCXIKIORHXRZ-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chloro group, a cyclohexyl group, and an oxirane (epoxide) moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide in the presence of a base like potassium carbonate.

    Incorporation of the oxirane moiety: The final step involves the reaction of the pyrazole derivative with an epoxide, such as epichlorohydrin, under basic conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

    Ring-opening reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles like water, alcohols, or amines to form diols, ethers, or amino alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

    Ring-opening: Water, alcohols, or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

    Ring-opening: Diols, ethers, or amino alcohols.

Scientific Research Applications

4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Interact with receptors: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Induce oxidative stress: The presence of the oxirane ring can lead to the generation of reactive oxygen species, causing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole: The compound itself.

    This compound derivatives: Compounds with similar structures but different substituents on the pyrazole ring or the cyclohexyl group.

    Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents, such as 4-chloro-1-phenyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole.

Uniqueness

This compound is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of the chloro group, cyclohexyl group, and oxirane moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62294-27-3

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-chloro-1-cyclohexyl-3-(oxiran-2-ylmethoxy)pyrazole

InChI

InChI=1S/C12H17ClN2O2/c13-11-6-15(9-4-2-1-3-5-9)14-12(11)17-8-10-7-16-10/h6,9-10H,1-5,7-8H2

InChI Key

GMFCXIKIORHXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)OCC3CO3)Cl

Origin of Product

United States

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